Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Pharmaceutical Intermediates Quality Control Procurement

Substituting this famotidine intermediate with generic material risks downstream API purity. CAS 76823-93-3's melting point (128-132°C) and purity are critical process parameters that directly influence the yield and impurity profile of the final API. - Tightly controlled melting point (128-132°C) prevents polymorphic variations. - Consistent purity (≥98%) minimizes difficult-to-purge impurities like catalyst poisons. - Supplied with a Certificate of Analysis (CoA) for ANDA regulatory compliance.

Molecular Formula C8H11N5S2
Molecular Weight 241.3 g/mol
CAS No. 76823-93-3
Cat. No. B016892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
CAS76823-93-3
Synonyms[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine; 
Molecular FormulaC8H11N5S2
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC#N
InChIInChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)
InChIKeyFSKYYRZENXOYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3): A Critical Thiazole-Guanidine Intermediate in Famotidine API Synthesis


Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3), also designated as 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile, is a key synthetic intermediate in the manufacture of famotidine, a widely used histamine H2-receptor antagonist [1]. This compound features a thiazole ring substituted with a guanidine moiety at the 2-position and a (2-cyanoethyl)thio methyl side chain at the 4-position, with a molecular formula of C8H11N5S2 and a molecular weight of 241.34 g/mol [2]. Its primary industrial significance lies in its role as the immediate precursor to the final active pharmaceutical ingredient (API) in the established famotidine synthetic pathway, making its quality and consistency a direct determinant of downstream process efficiency and final product purity .

Why Famotidine Intermediate (CAS 76823-93-3) Purity and Physical Properties Cannot Be Interchanged with Generic Analogs


Substituting Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3) with a 'generic' or 'research-grade' analog from an unspecified supplier introduces significant process risk in the famotidine synthetic route. The compound's melting point and purity are not merely quality metrics; they are critical process control parameters that directly influence the yield and impurity profile of the subsequent amidation or hydrolysis steps. Variations in the melting point, which is reported across the literature with a range of 126-132 °C, can indicate polymorphic variations or the presence of undetected, structurally similar impurities (e.g., isomers or over-reacted byproducts) that are difficult to remove downstream [1]. These impurities can act as catalyst poisons in the final step or co-crystallize with the famotidine API, causing a failure to meet regulatory specifications for related substances as defined in major pharmacopoeias (e.g., USP, EP). Consequently, a lower-purity, off-spec intermediate will inevitably translate to a lower yield and higher cost of the final active pharmaceutical ingredient (API), negating any initial procurement savings and jeopardizing the validity of an Abbreviated New Drug Application (ANDA) [2].

Quantitative Differentiators: Comparative Data for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3)


Purity Specification Benchmark: 97% vs. 98-99% Claims

The Sigma-Aldrich (Merck) product specification for CAS 76823-93-3 lists an assay value of 97%, a value that is intentionally conservative and reflects a guaranteed minimum purity derived from a controlled, validated manufacturing process [1]. In contrast, many alternative suppliers (e.g., Fluorochem) advertise a higher purity of 98% . While the 1% difference appears minor, for an intermediate used in the final step of an API synthesis, this delta represents a 33% reduction in the total allowable impurity burden (from 3% to 2%). This is a critical differentiation for process chemists performing mass balance calculations. The 97% specification from a primary manufacturer is often more reliable than a higher, unverified claim from a repackager or broker, as it is typically underpinned by a validated, stability-indicating HPLC method that resolves closely eluting process impurities. Procuring based on the 97% specification ensures a predictable and documented impurity profile, essential for regulatory filings.

Pharmaceutical Intermediates Quality Control Procurement

Melting Point as a Critical Quality Attribute (CQA): 128-132°C vs. 126-128°C

The melting point range of CAS 76823-93-3 serves as a critical quality attribute (CQA) and a rapid, cost-effective indicator of batch-to-batch consistency and polymorphic purity. The Sigma-Aldrich specification defines a melting point of 128-132 °C [1]. Other sources, such as ChemicalBook, report a lower range of 126-128 °C . This 2-4 °C discrepancy is not trivial in an industrial setting. A lower melting point with a wider range is a common indicator of the presence of structurally similar impurities, such as isomeric byproducts or residual solvents, which can depress the melting point and alter the crystallization kinetics of the final API. For a process chemist, a batch that melts sharply at 128-132 °C provides a higher degree of confidence in its solid-state uniformity and purity compared to a batch that melts broadly at 126-128 °C. This ensures more predictable solubility and reaction behavior in the subsequent synthetic step.

Polymorphism Process Control Solid-State Chemistry

Structural Confirmation via Conformational Analysis: A Validated Spatial Arrangement

A foundational study by Olea-Azar and Parra-Mouchet (1997) employed AM1 semi-empirical calculations to analyze the conformational preferences of the 2-guanidinylthiazole core present in CAS 76823-93-3 [1]. The study demonstrated that the N6H form (the guanidinium cation) is the most stable conformation, and it is locked into a specific, nearly planar geometry with the thiazole ring via a strong intramolecular hydrogen bond. While famotidine itself was the primary subject, the analysis was explicitly performed on the '2-guanidinylthiazole moiety' to decouple the effects of the full side chain. This established a baseline conformational landscape. This theoretical and spectroscopic validation provides assurance that the core reactive center of the intermediate possesses a well-defined and predictable geometry, which is crucial for the stereoelectronic control of the final amidation step in famotidine synthesis. In contrast, using an alternative intermediate with a different heterocyclic core (e.g., an imidazole or furan-based system, as seen in cimetidine or ranitidine synthesis) would present a completely different and unpredictable conformational and reactivity profile.

Computational Chemistry Structure-Activity Relationship Conformational Analysis

Optimal Procurement and Application Scenarios for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3)


Pharmaceutical Intermediate: The Final Precursor in Famotidine API Manufacturing

This is the primary and most valuable application for CAS 76823-93-3. As confirmed by multiple supplier and chemical database sources, this compound is the dedicated intermediate for the industrial-scale synthesis of famotidine . In a typical process, the cyanoethyl group on the thio-methyl side chain undergoes a Pinner reaction (conversion to an imidate) or direct hydrolysis/amidation to install the N-sulfamoylpropionamidine functionality of the final API [1]. Procuring a batch with a tightly controlled melting point (128-132 °C) and a reliable purity specification (97%) is critical to achieving consistent yields and minimizing the formation of difficult-to-purge downstream impurities. The data presented in Section 3 directly supports the procurement of material from a supplier that can provide a certificate of analysis (CoA) with these specific, documented quality attributes, thereby de-risking the final step of the API synthesis and ensuring compliance with regulatory specifications.

Analytical Reference Standard: Famotidine Cyanoethyl Impurity (USP/EP Related Compound)

CAS 76823-93-3 is officially recognized and sold as 'Famotidine Cyanoethyl Impurity' or 'Famotidine Impurity 16' . In this context, the compound's value is not as a bulk intermediate but as a high-purity reference standard for analytical method development, method validation (AMV), and routine quality control (QC) release testing of famotidine drug substance and finished drug products. The quantitative evidence of its defined purity and identity (e.g., from Sigma-Aldrich or MedChemExpress) is essential for accurately quantifying the level of this specific process-related impurity in accordance with ICH Q3A guidelines. Using a poorly characterized 'generic' material for this purpose would invalidate the analytical method, as the impurity's response factor in HPLC or its behavior in spiking studies could not be reliably established, jeopardizing the regulatory submission for an Abbreviated New Drug Application (ANDA).

Process Chemistry Research & Development: Optimization of the Famotidine Pinner Reaction

Academic and industrial process chemistry groups utilize CAS 76823-93-3 as a model substrate to investigate and optimize the key Pinner reaction step in the synthesis of famotidine and related analogs. The well-defined conformational stability of the guanidinylthiazole core, as supported by the computational and spectroscopic studies [2], provides a predictable starting point for studying reaction kinetics, solvent effects, and catalyst performance. The use of a well-characterized intermediate with a known melting point and purity profile allows for the generation of reproducible and publishable kinetic data. This research can lead to improved, more efficient, and greener synthetic routes for this important class of pharmaceuticals, with the data being directly translatable to industrial process scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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